molecular formula C5H6O3 B174798 2-Cyclopropyl-2-oxoacetic acid CAS No. 13885-13-7

2-Cyclopropyl-2-oxoacetic acid

Cat. No.: B174798
CAS No.: 13885-13-7
M. Wt: 114.1 g/mol
InChI Key: LCSYJVAKMPOJIB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-oxoacetic acid is an organic compound with the molecular formula C5H6O3 It is characterized by the presence of a cyclopropyl group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-oxoacetic acid typically involves the oxidation of 1-cyclopropylethanone. A common method includes the use of potassium permanganate (KMnO4) as the oxidizing agent. The reaction is carried out by heating a mixture of 1-cyclopropylethanone and sodium carbonate in water at 50°C. The solution of potassium permanganate in water is then slowly added over a period of 10 hours, followed by the addition of methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of skin cancer cells by arresting the cell cycle in the G1 phase . The compound may exert its effects by modulating the activity of enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

    Cyclopropaneacetic acid: Similar in structure but lacks the oxo group.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group but differs in the functional group attached to the cyclopropyl ring.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a hydroxyl group instead of an oxoacetic acid moiety.

Uniqueness: 2-Cyclopropyl-2-oxoacetic acid is unique due to the presence of both a cyclopropyl group and an oxoacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4(5(7)8)3-1-2-3/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSYJVAKMPOJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480674
Record name 2-cyclopropyl-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13885-13-7
Record name 2-cyclopropyl-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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